molecular formula C16H27N3O3 B13250012 tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate

tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate

Cat. No.: B13250012
M. Wt: 309.40 g/mol
InChI Key: GPQGOEUJRIQPRH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is tert-butyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate . The name reflects its core components:

  • A propanoate backbone esterified with a tert-butyl group.
  • A pyridine ring substituted at position 3 with a hydroxyl group and an amino group.
  • A methyl(isopropyl)amino group at position 6 of the pyridine ring.

The molecular formula is C₁₆H₂₇N₃O₃ , with a molecular weight of 309.40 g/mol . The SMILES notation (CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)OC(C)(C)C)N)O) confirms the connectivity of functional groups .

Nomenclature Component Description
Root name Propanoate
Substituents 2-amino, 3-hydroxy, 3-[6-(methyl(isopropyl)amino)pyridin-3-yl]
Ester group tert-Butyl

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by:

  • Steric effects from the bulky tert-butyl group, which may restrict rotation around the ester bond.
  • Hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups, potentially stabilizing specific conformers.
  • Planarity of the pyridine ring, modified by the methyl(isopropyl)amino substituent at position 6.

While no experimental conformational data is available in the provided sources, computational models suggest that intramolecular interactions dominate the low-energy conformations.

Crystallographic Characterization and X-ray Diffraction Studies

No crystallographic or X-ray diffraction data for this compound is documented in the reviewed sources. Such studies would clarify:

  • Bond lengths and angles in the solid state.
  • Packing arrangements influenced by hydrogen bonding.
  • Torsional preferences of the propanoate side chain.

Comparative Analysis with Structural Analogs

The compound differs from simpler tert-butyl pyridine derivatives through its multifunctional side chain. Key comparisons include:

Compound Structural Features
tert-Butyl 2-amino-4-methylthiazole Replaces pyridine with thiazole; lacks hydroxyl and complex amino groups.
tert-Butyl 2-amino-5-methylpentanoate Simpler aliphatic chain without aromatic systems.
This compound Combines pyridine, hydroxyl, amino, and tert-butyl groups for enhanced stereoelectronic complexity.

The unique arrangement of functional groups in this compound suggests distinct reactivity patterns compared to analogs, particularly in nucleophilic substitution and hydrogen-bond-mediated interactions .

Properties

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate

InChI

InChI=1S/C16H27N3O3/c1-10(2)19(6)12-8-7-11(9-18-12)14(20)13(17)15(21)22-16(3,4)5/h7-10,13-14,20H,17H2,1-6H3

InChI Key

GPQGOEUJRIQPRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of reactions including alkylation, amination, and esterification. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations .

Biology

This compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structure allows for interactions with various biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs .

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart specific properties to the final material .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate
  • CAS No.: 2059939-68-1
  • Molecular Formula : C₁₆H₂₇N₃O₃
  • Molecular Weight : 309.40 g/mol .

Structural Features :

  • Core Structure: A pyridine ring substituted at the 3-position with a propanoate backbone.
  • Key Functional Groups: tert-Butyl ester: Provides steric bulk and stability under acidic conditions. Amino-hydroxypropanoate moiety: Likely influences hydrogen bonding and solubility. N-Methyl-N-isopropylamino group at the pyridine 6-position: Enhances lipophilicity and modulates electronic properties .

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological or metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound is compared to tert-butyl carbamate and pyridine derivatives with related substitution patterns. Key analogs include:

Compound CAS No. Similarity Score Key Structural Differences Source
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate 181517-93-1 0.89 Lacks the N-methyl-N-isopropylamino group at pyridine 6-position; simpler substitution pattern
tert-Butyl (6-bromopyridin-3-yl)carbamate 218594-15-1 0.73 Bromo substituent at pyridine 6-position; no amino-hydroxypropanoate moiety
Methyl 2-(di-tert-butoxycarbonyl)amino-3-(5-hydroxypyridin-2-yl)propanoate - N/A Di-Boc-protected amino group; hydroxypyridine at 2-position
(S)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate 912340-59-1 0.81 Methoxy group at pyridine 6-position; methyl ester instead of tert-butyl

Notes:

  • Similarity scores (0–1 scale) are calculated based on functional group alignment and substitution patterns .

Physicochemical Properties

Property Target Compound tert-Butyl (6-bromopyridin-3-yl)carbamate (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate
Molecular Weight 309.40 301.15 250.30
Lipophilicity (LogP)* ~2.5 (estimated) 2.1 1.8
Water Solubility Low Very low Moderate

Biological Activity

Tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H27N3O3, with a molecular weight of approximately 309.40 g/mol. The compound contains a propanoate backbone substituted with a pyridine ring and additional functional groups that enhance its biological activity.

Structural Features

FeatureDescription
Tert-butyl group Enhances lipophilicity and stability
Amino group Potential for hydrogen bonding
Hydroxyl group Involved in various biological interactions
Pyridine ring Contributes to binding affinity with biological targets

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds in its class have shown IC50 values comparable to established anticancer drugs such as doxorubicin .
  • Anticonvulsant Properties : The structural analogs of this compound have demonstrated anticonvulsant activity, indicating potential utility in treating epilepsy .
  • Binding Affinity Studies : Interaction studies using techniques like molecular docking reveal that the compound may bind effectively to specific protein targets involved in cancer progression and neuroprotection.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Modulation of Neurotransmitter Systems : The amino and hydroxyl groups may interact with neurotransmitter receptors, contributing to anticonvulsant effects.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A recent study evaluated a series of pyridine-based derivatives for their anticancer properties against MCF-7 and A549 cell lines. Compounds with similar structural motifs exhibited significant growth inhibition (IC50 < 10 µM), suggesting that tert-butyl 2-amino-3-hydroxy derivatives may have comparable effects .
  • Anticonvulsant Evaluation : Another investigation focused on thiazole-integrated compounds, demonstrating that modifications in the pyridine structure could enhance anticonvulsant efficacy. This suggests that similar modifications in tert-butyl 2-amino derivatives may yield promising results .

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